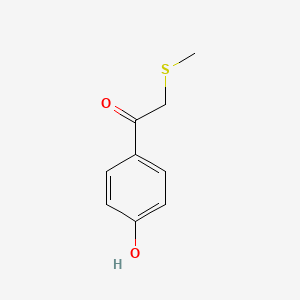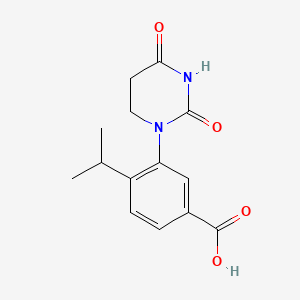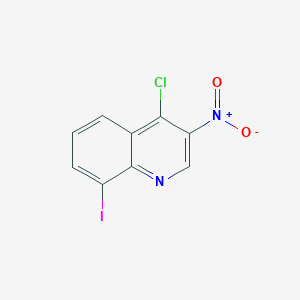
4-Chloro-8-iodo-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chloro, iodo, and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloroquinoline followed by nitration. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-8-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The iodo group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Azido or thiol-substituted derivatives.
Reduction: 4-Chloro-8-iodo-3-aminoquinoline.
科学的研究の応用
4-Chloro-8-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique chemical structure.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
作用機序
The mechanism of action of 4-Chloro-8-iodo-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA replication in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro and iodo substituents can enhance the compound’s binding affinity to target proteins, thereby increasing its efficacy .
類似化合物との比較
4-Chloro-8-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the iodo and nitro groups, making it less reactive in certain chemical reactions.
8-Iodoquinoline: Lacks the chloro and nitro groups, which may reduce its biological activity.
3-Nitroquinoline:
The presence of all three substituents (chloro, iodo, and nitro) in this compound makes it unique and versatile for various scientific research applications .
特性
分子式 |
C9H4ClIN2O2 |
|---|---|
分子量 |
334.50 g/mol |
IUPAC名 |
4-chloro-8-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
InChIキー |
NEJFYNJPIAYRIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
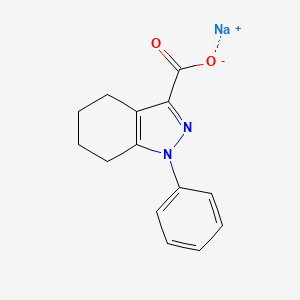
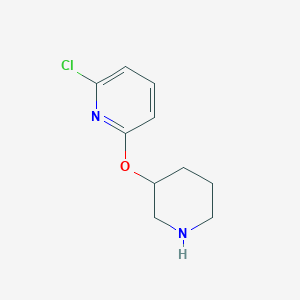
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

